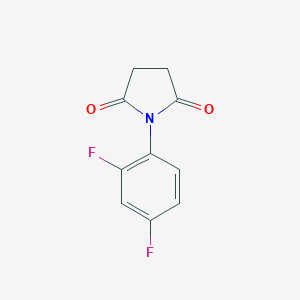
1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first strategy involves constructing the ring from different cyclic or acyclic precursors, while the second strategy involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The non-H atoms in the “this compound” molecule are nearly coplanar . The maximum deviation is 0.030 Å .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Pyrrolidine-2,5-dione and its derivatives, including 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione, are crucial scaffolds in organic synthesis and medicinal chemistry. They are involved in various organic transformations, such as the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, a process influenced by thermodynamic and kinetic factors. This conversion plays a significant role in understanding the properties of pyrrolidine-2,5-diones and their derivatives, as well as their applications in organic synthesis and drug development (Yan et al., 2018).
Structural Chemistry and Material Science
The structural chemistry of energetic compounds containing geminal-difluoramino groups, which include molecules like this compound, has been extensively studied. These studies focus on understanding the conformational behavior, thermal parameters, and interactions in the crystal structures of these compounds, contributing significantly to material science and the development of new materials with unique properties (Butcher et al., 2002).
Inhibitive Action in Corrosion Science
1H-pyrrole-2,5-dione derivatives, closely related to this compound, have been recognized as effective corrosion inhibitors for carbon steel in acidic media. The adsorption mechanism, inhibition efficiency, and the relationship between molecular structure and inhibitive performance are of great interest in corrosion science. This knowledge is crucial for the development of new, more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2015).
Photoluminescent Materials
Compounds like this compound have been utilized in the synthesis of photoluminescent conjugated polymers and copolymers. These materials show potential for various electronic applications due to their good solubility, processability, and photochemical stability. The synthesis and characterization of these materials contribute to advancements in optoelectronic devices and materials science (Beyerlein & Tieke, 2000).
Safety and Hazards
Direcciones Futuras
The future directions for “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” and other pyrrolidine derivatives involve further exploration and development of these compounds for their potential therapeutic applications . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds, and this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWAYPUZVVMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)
![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
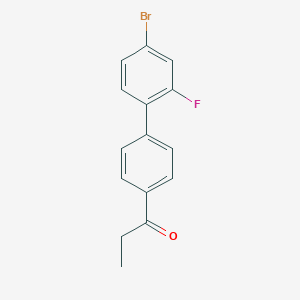
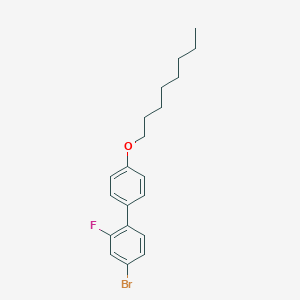
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)
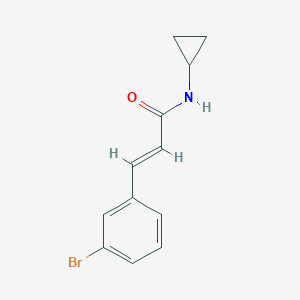

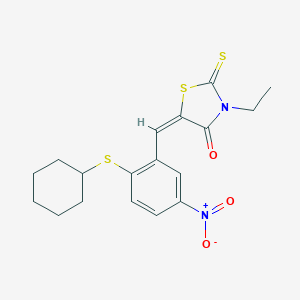
![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
